![molecular formula C26H24N2O5 B2754382 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate CAS No. 361159-07-1](/img/structure/B2754382.png)

2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

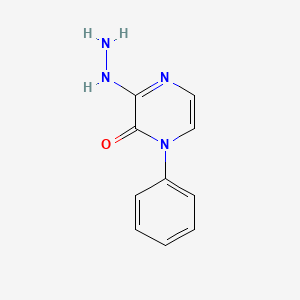

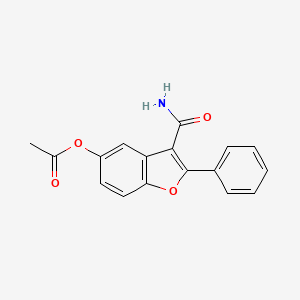

The compound “2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate” is a complex organic molecule. It contains a morpholino group, which is a common feature in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups . The benzo[de]isoquinoline group is a polycyclic aromatic system, which may have interesting electronic properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present . For example, the morpholino group might be involved in reactions with electrophiles, while the benzoate ester could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups like the morpholino and the benzoate ester would likely make the compound soluble in polar solvents .科学的研究の応用

Synthesis and Biological Applications

Anticancer Activities

A study involving the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives reported potential cytotoxicity against A549 and HT29 cell lines, suggesting interesting anticancer activities. This work emphasizes the importance of developing novel compounds with potential therapeutic applications in oncology (Nowak et al., 2014).

Catalytic Alkylation of Cyclic Amines

The effectiveness of ruthenium complexes in catalyzing the alkylation of pyrrolidine and morpholine with alcohols has been demonstrated, showcasing a method to modify nitrogen-containing rings, which are prevalent in many pharmaceuticals and biologically active molecules (Öznur Doğan Ulu et al., 2017).

Chemical Synthesis and Crystal Structure

Research on the synthesis of certain benzodioxane derivatives elucidates complex chemical structures and interactions, contributing to the understanding of molecular architectures and their potential applications in materials science (Chan et al., 2010).

Synthetic Methodologies for Heterocyclic Compounds

The Heck-mediated synthesis and cyclization of carbamic acid ethyl esters and benzonic acid methyl esters have been explored, leading to the total synthesis of naphtho[2,1-f]isoquinolines. Such methodologies are crucial for the development of novel heterocyclic compounds with potential pharmaceutical applications (Pampín et al., 2003).

Chemical Reactions and Mechanisms

- Formation of Pyrroline N-Oxide Rings: The interaction of α-isonitrosoketones with aldehydes and morpholine leading to the formation of pyrroline N-oxide rings illustrates the versatility of organic synthesis techniques in creating complex structures, which could have implications in the design of novel organic compounds with specific properties (Samsonov, 2004).

将来の方向性

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and chemical biology . Future research could explore the synthesis, properties, and potential applications of this and related compounds .

作用機序

Target of Action

The compound, also known as 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-methylbenzoate, is a derivative of the benzo[de]isoquinoline-1,3-dione system Similar compounds have been used as chemosensors, indicating potential targets could be various cations .

Mode of Action

Similar compounds have been reported to exhibit the properties of highly effective fluorescent chemosensors for various cations . The principal mechanism of the action of these sensor systems is the PET (photoinduced electron transfer) effect .

Pharmacokinetics

Similar compounds have been designed and synthesized with different end groups to increase solubility and crystallinity , which could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have been reported to exhibit high chemosensor selectivity in the determination of anions , indicating that this compound may also have a similar effect.

Action Environment

The compound’s solubility and crystallinity, which can be influenced by environmental factors, have been enhanced through the grafting of triisopropylsilylethynyl groups .

特性

IUPAC Name |

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5/c1-17-4-2-5-18(16-17)26(31)33-15-12-28-24(29)20-7-3-6-19-22(27-10-13-32-14-11-27)9-8-21(23(19)20)25(28)30/h2-9,16H,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDCPJMRTAYDCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2754299.png)

![2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2754303.png)

![ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2754305.png)

![11-[(thiophen-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride](/img/structure/B2754310.png)

![3-((3-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2754311.png)

![5-[(4-Fluorobenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2754319.png)